1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a tetrahydropyrazolopyridine (THPP) derivative characterized by a bicyclic scaffold fused with a pyrazole ring. The compound features a methyl group at the 1-position and a (pyridin-2-yloxy)methyl substituent at the 3-position. The THPP scaffold is noted for its versatility in drug discovery, enabling modifications that enhance target affinity and pharmacokinetic properties.
Properties
IUPAC Name |
1-methyl-3-(pyridin-2-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17-12-5-7-14-8-10(12)11(16-17)9-18-13-4-2-3-6-15-13/h2-4,6,14H,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLRQVDKJIDXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)COC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with a pyridin-2-yloxy methyl substituent. Its molecular formula is , and it possesses various pharmacological properties that are being explored in medicinal chemistry.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including its effects on cancer cells and potential antiviral properties. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, compounds similar to 1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown efficacy against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Ramos | 3.66 | Induces apoptosis |
| Compound B | HL60 | 6.98 | Cell cycle arrest |
| Compound C | Raji | 5.39 | Inhibition of BTK |
These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell proliferation and survival.
Antiviral Properties
In addition to anticancer activity, certain derivatives have demonstrated antiviral effects. For example, studies on pyrazole-containing compounds revealed promising results against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). The antiviral efficacy was quantified as follows:
| Compound | Virus | EC50 (µM) | Activity Reduction (%) |
|---|---|---|---|
| Compound D | HSV-1 | 0.21 | 69% |
| Compound E | TMV | 0.50 | 50.1% |
These results indicate that the compound's structural features may enhance its interaction with viral targets.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives:
- Study on Anticancer Efficacy : A recent study evaluated the impact of a series of pyrazolo[4,3-c]pyridine derivatives on various leukemia cell lines. The most potent compound showed an IC50 value significantly lower than standard treatments, indicating superior efficacy.
- Antiviral Activity Assessment : Another investigation focused on the antiviral properties against HSV-1. The study demonstrated that specific modifications to the pyrazole ring enhanced antiviral activity compared to previous compounds.
The biological activity of 1-Methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is thought to be mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its anticancer potential.
Comparison with Similar Compounds
The THPP scaffold serves as a critical pharmacophore in medicinal chemistry. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).
Antimicrobial Activity: Nitrofuran-Tagged THPP Derivatives
Compounds with nitrofuran warheads appended to the THPP scaffold exhibit potent activity against ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus). Key examples include:
SAR Insights :
- The nitrofuran moiety is critical for redox cycling and bacterial toxicity .
- Bulky substituents at the 1-position (e.g., 2-methoxyethyl) improve pharmacokinetics without compromising activity.
Antitubercular Activity: THPP-Based Pantothenate Synthetase Inhibitors
THPP derivatives targeting Mycobacterium tuberculosis (Mtb) pantothenate synthetase (PS) highlight the role of hydrophobic substituents:
SAR Insights :
- Hydrophobic substituents (e.g., tert-butyl) at the 5-position significantly improve PS inhibition .
- Polar groups on the pyrazole ring decrease activity due to reduced membrane permeability .
Antiviral Activity: THPP Derivatives in SARS-CoV-2 Inhibition
A THPP-based compound (HCC11) targeting the SARS-CoV-2 spike glycoprotein demonstrates the scaffold’s adaptability:
SAR Insights :
- Carboxamide groups enable critical hydrogen bonding with viral proteins .
- Isoxazole rings contribute to π-π stacking interactions.
Structural and Conformational Comparisons
Crystallographic studies of THPP derivatives reveal substituent-dependent conformational changes:
Key Trend :
- Bulky substituents (e.g., trifluoromethylphenyl) induce steric effects that modulate target engagement .
Q & A
Q. What are the recommended synthetic routes for 1-methyl-3-((pyridin-2-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?
- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclocondensation of a pyrazole precursor with a pyridine derivative. For example:
- Step 1 : Alkylation of the pyrazole core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the methyl group .
- Step 2 : Functionalization of the pyridine ring via coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to attach the pyridin-2-yloxy moiety .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C) and mass spectrometry. Yield optimization requires careful control of solvent polarity and temperature gradients .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox if volatile byproducts (e.g., chlorinated intermediates) are generated .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Label containers with hazard codes (e.g., H315 for skin irritation) as per GHS guidelines .
- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before transferring to certified hazardous waste facilities .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazole and pyridine rings. The methyl group at position 1 typically appears as a singlet (~δ 3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water gradients) to separate polar impurities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₃H₁₆N₄O: 260.13 g/mol) using ESI+ or MALDI-TOF. Fragmentation patterns should align with the pyrazolo-pyridine scaffold .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variable Substituents : Modify the pyridin-2-yloxy group (e.g., introduce halogens or electron-withdrawing groups) and evaluate binding affinity via receptor assays. For example:
| Substituent (Position) | Bioactivity Trend | Reference |
|---|---|---|
| –OCH₃ (Pyridine) | ↑ Solubility | |
| –Cl (Pyrazole) | ↑ Target affinity |
- In Silico Screening : Dock analogs into target protein active sites (e.g., serotonin receptors) using Schrödinger Suite or AutoDock. Prioritize candidates with favorable ΔG binding scores (< –8 kcal/mol) .
Q. What computational strategies are effective for predicting reaction pathways or regioselectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and activation energies. For example, DFT (B3LYP/6-31G*) can predict whether alkylation occurs at the pyrazole N1 or pyridine N4 position .
- Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify low-energy intermediates and bypass trial-and-error optimization .
Q. How can conflicting data on the compound’s stability under physiological conditions be resolved?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation products via LC-MS and assign structures using isotopic labeling (e.g., D₂O for hydrolysis tracking) .
- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to distinguish true instability from assay-specific artifacts .
Key Notes for Experimental Design
- Data Reproducibility : Document solvent batch numbers and humidity levels, as trace water can alter reaction kinetics in hygroscopic intermediates .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds targeting serotonin or CRF receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
